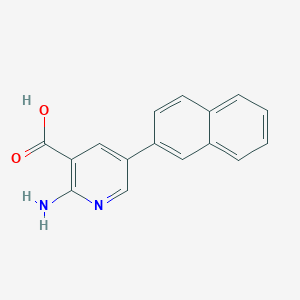

2-Amino-5-(naphthalen-2-YL)nicotinic acid

Description

Contextual Significance of Nicotinic Acid Derivatives in Organic and Medicinal Chemistry Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid that plays a vital role in numerous metabolic processes as a precursor to the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate). nih.govresearchgate.net Beyond its role as a vitamin, nicotinic acid has been used clinically for decades to manage dyslipidemia. nih.govnih.gov

The true value of the nicotinic acid scaffold in contemporary research, however, lies in its versatility as a building block for the synthesis of a vast array of derivatives. nih.gov Organic and medicinal chemists have extensively modified the pyridine (B92270) ring and carboxylic acid group to develop compounds with a wide spectrum of pharmacological effects. nih.govnih.gov Research has shown that nicotinic acid derivatives can exhibit potent anti-inflammatory, analgesic, antineoplastic, and antitubercular activities. nih.govresearchgate.netacs.orgchemistryjournal.net For example, the introduction of aryl groups can lead to compounds with significant analgesic and anti-inflammatory profiles, while other modifications have yielded agents effective against pneumonia, kidney disease, and even Alzheimer's disease. researchgate.netchemistryjournal.net This proven track record makes the nicotinic acid core a highly attractive starting point for drug discovery programs.

Rationale for Investigating the 2-Amino-5-(naphthalen-2-YL)nicotinic Acid Scaffold

The rationale for designing and investigating the this compound scaffold is rooted in the principles of molecular hybridization. This strategy aims to combine two or more pharmacophores—structural units responsible for a molecule's biological activity—into a single covalent entity. The goal is to create a new molecule with an improved activity profile, better selectivity, or a novel mechanism of action compared to its parent components.

In this specific case, the scaffold combines two key moieties:

2-Aminonicotinic Acid: This portion provides the foundational heterocyclic structure of nicotinic acid, known for its diverse biological roles. The amino group at the 2-position can act as a key site for hydrogen bonding interactions with biological targets and serves as a versatile chemical handle for further synthetic modifications. chemicalbook.com

Naphthalene (B1677914): The naphthalene group is a polycyclic aromatic hydrocarbon that is a constituent of many biologically active compounds. researchgate.net The incorporation of a naphthalene ring into a molecular structure is a common strategy in medicinal chemistry to enhance properties such as target binding affinity (through hydrophobic and π-stacking interactions) and to confer a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netrsc.org

By fusing the naphthalene moiety at the 5-position of the 2-aminonicotinic acid ring, researchers aim to create a hybrid compound that could potentially exhibit the combined or enhanced therapeutic properties of both parent scaffolds. The investigation is driven by the hypothesis that the resulting molecule may present a unique pharmacological profile, making it a candidate for development as a novel therapeutic agent.

Overview of Existing Research on Related Amino-Nicotinic Acid Compounds and Naphthalene-Substituted Heterocycles

While specific research on this compound is not extensively documented in public literature, a substantial body of work exists for its constituent parts and related analogues, providing a solid foundation for its study.

Amino-Nicotinic Acid Compounds: 2-Aminonicotinic acid itself is a known compound used as a versatile building block in organic synthesis. chemicalbook.com It can act as a ligand to form coordination compounds with metals like copper(II) and as a reactant for synthesizing more complex heterocyclic systems, such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. chemicalbook.com Studies on other substituted aminonicotinic acids have demonstrated their potential in medicinal applications. For instance, various 2-substituted phenyl derivatives of nicotinic acid have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. nih.gov

Naphthalene-Substituted Heterocycles: The strategy of attaching naphthalene rings to heterocyclic cores is well-established in medicinal chemistry. Naphthalene is considered a "multifaceted platform" due to the diverse biological activities its derivatives can possess. researchgate.netrsc.org Numerous studies have reported that naphthalene-heterocycle hybrids exhibit potent antitumor, anti-inflammatory, and antituberculosis activities. rsc.org For example, certain naphthalene-nicotinonitrile hybrids have demonstrated superior antitumor activity against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG-2) when compared to the standard drug doxorubicin. rsc.org The naphthalene scaffold's ability to engage in various interactions with biological targets makes it a privileged structure in drug design. researchgate.net

Scope and Objectives of Academic Research on this compound

The academic investigation of this compound would logically proceed through several key stages, each with specific objectives.

Scope: The scope of research would encompass the entire lifecycle of early-stage drug discovery, from chemical synthesis and purification to comprehensive characterization and preliminary biological evaluation.

Objectives:

Synthesis and Characterization: The primary objective is to develop an efficient and reproducible synthetic route to obtain this compound in high purity. This would be followed by thorough structural confirmation using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Profiling: To determine the compound's fundamental properties, such as solubility, stability, and lipophilicity (LogP). These parameters are crucial for understanding its potential behavior in biological systems. nih.gov

Biological Screening: Based on the known activities of its parent scaffolds, a key objective is to screen the compound for a range of biological effects. Initial assays would likely focus on:

Anti-inflammatory activity: Evaluating its ability to inhibit inflammatory mediators like COX-2, TNF-α, and various interleukins. nih.govnih.gov

Anticancer activity: Assessing its cytotoxicity against a panel of human cancer cell lines. rsc.org

Analgesic properties: Investigating its potential to alleviate pain in established models. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Should the initial screening yield promising results, a further objective would be to synthesize a series of analogues by modifying both the aminonicotinic acid core and the naphthalene ring. This would help to establish a clear structure-activity relationship, guiding the design of more potent and selective compounds.

Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | Nicotinic Acid | 2-Aminonicotinic Acid |

|---|---|---|

| IUPAC Name | pyridine-3-carboxylic acid | 2-aminopyridine-3-carboxylic acid |

| Molecular Formula | C₆H₅NO₂ | C₆H₆N₂O₂ |

| Molecular Weight | 123.11 g/mol nih.gov | 138.12 g/mol nih.gov |

| Melting Point | 236-239 °C chemicalbook.com | 295-297 °C (decomposes) chemicalbook.com |

| Appearance | White crystalline powder nih.gov | Off-white to light yellow crystalline powder chemicalbook.com |

| CAS Number | 59-67-6 chemicalbook.com | 5345-47-1 nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Aminonicotinic acid |

| Celecoxib |

| Doxorubicin |

| Ibuprofen |

| Indomethacin |

| Mefenamic acid |

| Naphthalene |

| Nicotinamide (B372718) |

| Nicotinamide adenine dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (B84403) (NADP) |

| Nicotinic acid (Niacin, Vitamin B3) |

Properties

IUPAC Name |

2-amino-5-naphthalen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-15-14(16(19)20)8-13(9-18-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPCKQYYPOXPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(N=C3)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687668 | |

| Record name | 2-Amino-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-61-8 | |

| Record name | 2-Amino-5-(naphthalen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid

Retrosynthetic Analysis of the 2-Amino-5-(naphthalen-2-YL)nicotinic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, this process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net The primary disconnections would logically target the bonds connecting the key functional groups to the pyridine (B92270) ring.

A plausible retrosynthetic strategy would involve two main disconnections:

C-N bond disconnection: The bond between the pyridine C-2 carbon and the amino group. This suggests a late-stage amination of a pre-functionalized pyridine ring.

C-C bond disconnection: The bond between the pyridine C-5 carbon and the naphthalene (B1677914) ring. This points towards a cross-coupling reaction to introduce the bulky aryl group.

Following this logic, a suitable precursor would be a di-functionalized pyridine derivative, such as a 2-halo-5-halonicotinic acid. This intermediate could then be sequentially reacted to introduce the naphthalene and amino groups. This stepwise approach allows for the controlled installation of the desired functionalities.

Multicomponent Reaction Approaches to Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. taylorfrancis.combohrium.com These reactions are advantageous for building complex heterocyclic scaffolds like the pyridine ring in this compound due to their atom economy and procedural simplicity. bohrium.com

The formation of the substituted pyridine ring often proceeds through a series of cyclocondensation reactions. A common approach involves the reaction of an enaminone with a 1,3-dicarbonyl compound and an ammonium (B1175870) source. mdpi.com The mechanism typically begins with the Michael addition of the enamine to an α,β-unsaturated carbonyl system, followed by cyclization and subsequent dehydration and oxidation to yield the aromatic pyridine ring. The specific substituents on the final pyridine ring are determined by the choice of the initial building blocks. For the synthesis of a precursor to this compound, one of the starting materials would need to contain the naphthalene moiety.

The efficiency and yield of multicomponent reactions for pyridine synthesis can be significantly influenced by the reaction conditions and the presence of a catalyst. bohrium.com Researchers have explored various parameters to optimize these reactions.

| Parameter | Variation | Effect on Reaction |

| Catalyst | Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), Brønsted acids (e.g., acetic acid), or metal-free conditions. bohrium.com | Catalysts can enhance the rate of reaction and improve yields by activating the substrates. |

| Solvent | Protic solvents (e.g., ethanol, acetic acid) or aprotic solvents (e.g., toluene, DMF). Solvent-free conditions have also been explored for greener synthesis. bohrium.com | The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway. |

| Temperature | Reactions can be conducted at room temperature, elevated temperatures (reflux), or under microwave irradiation. researchgate.net | Higher temperatures often accelerate the reaction rate, while microwave irradiation can lead to rapid heating and significantly reduced reaction times. |

These factors are carefully tuned to maximize the yield of the desired pyridine derivative while minimizing the formation of side products.

Functionalization Strategies at the Pyridine and Naphthalene Moieties

Once the core pyridine ring is synthesized, or if a pre-functionalized pyridine is used as a starting material, the next critical steps involve the introduction of the specific amino and naphthalene groups at the C-2 and C-5 positions, respectively. Modern cross-coupling reactions are the methods of choice for these transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org In the synthesis of this compound, this reaction is ideal for introducing the naphthalene group at the C-5 position of the pyridine ring.

The reaction typically involves:

Aryl Halide: A 5-bromo or 5-iodonicotinic acid derivative.

Organoboron Reagent: Naphthalen-2-ylboronic acid or its corresponding boronate ester.

Palladium Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃. nih.gov

Ligand: A phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or more specialized bulky electron-rich ligands that enhance catalytic activity. snnu.edu.cnresearchgate.net

Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is essential for the transmetalation step. nih.gov

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table of Suzuki-Miyaura Reaction Components

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Amino-5-bromonicotinic acid | Electrophilic partner |

| Organoboron Reagent | Naphthalen-2-ylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst for C-C bond formation |

| Base | K₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water | Reaction medium |

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing the amino group at the C-2 position of the pyridine ring, especially when starting with a 2-halonicotinic acid derivative. researchgate.net

The key components for a Buchwald-Hartwig amination include:

Aryl Halide: A 2-chloro or 2-bromonicotinic acid derivative. researchgate.net

Amine: An ammonia (B1221849) equivalent or a protected amine.

Palladium Catalyst: A palladium(0) or palladium(II) precursor.

Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are crucial for high efficiency. youtube.com

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) represents a powerful strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). illinois.eduwikipedia.org In the context of synthesizing this compound, DoM could be hypothetically employed on a suitably protected 2-aminonicotinic acid precursor. The amino group, or a derivative thereof, can act as a DMG, facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base like n-butyllithium or lithium diisopropylamide (LDA). clockss.orgorganic-chemistry.org

The general principle involves the coordination of the lithium base to the heteroatom of the DMG, which lowers the kinetic barrier for deprotonation at the ortho position. wikipedia.orgmdpi.com For a 2-aminopyridine (B139424) derivative, the amino group itself can direct metalation. To prevent undesired side reactions, the amino and carboxylic acid functionalities would likely require protection. For instance, the amino group could be converted to a pivaloyl amide, and the nicotinic acid to an ester.

Once the lithiated intermediate is formed at the C-3 position, it can be quenched with an appropriate electrophile to introduce a functional group that would facilitate the subsequent introduction of the naphthalene moiety. organic-chemistry.org For example, quenching with a boronic ester, such as isopropyl pinacol (B44631) borate, would yield a boronate ester at the C-3 position. nih.gov This intermediate could then participate in a cross-coupling reaction. Alternatively, quenching with a trialkyltin halide would furnish a stannane (B1208499) for a Stille coupling.

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been demonstrated for various pyridine derivatives, a strategy that could be adapted for the synthesis of the target molecule. nih.gov This approach avoids the isolation of potentially unstable pyridyl boronic acids. nih.gov

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Directing Power

| DMG Power | Group |

| Strong | -CONR₂, -SO₂NR₂, -O-CONR₂ |

| Moderate | -OR, -NR₂ |

| Weak | -F, -Cl |

This table is a generalized representation based on established principles in organic synthesis.

Alternative Synthetic Routes to this compound Precursors

Preparation of 2-Aminonicotinic Acid Scaffolds

The 2-aminonicotinic acid core is a fundamental building block. Various methods for its synthesis have been reported. One common approach starts from quinoline, which is oxidized to yield 2,3-pyridinedicarboxylic acid. researchgate.net Subsequent intramolecular dehydration, ammonolysis, and a Hofmann degradation sequence introduces the amino group at the C-2 position. researchgate.net Another route involves the hydrolysis of 2-amino-3-cyanopyridine, which can be prepared from 2-chloronicotinonitrile. nih.gov

A particularly relevant precursor for the synthesis of the target compound is a 5-halogenated-2-aminonicotinic acid. For instance, 2-amino-5-bromonicotinic acid can serve as a key intermediate. Its synthesis can be achieved through various routes, including the Hofmann rearrangement of 2,5-dibromopyridine-3-carboxamide.

Introduction of Naphthalene Moiety via Other Coupling Reactions

The introduction of the naphthalen-2-yl group at the 5-position of the 2-aminonicotinic acid scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the nature of the precursors.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation. snnu.edu.cntcichemicals.com The reaction would involve the coupling of a 5-halo-2-aminonicotinic acid derivative (e.g., methyl 2-amino-5-bromonicotinate) with naphthalen-2-ylboronic acid. researchgate.net This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base to activate the boronic acid. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. wikipedia.org In a potential synthesis, 5-bromo-2-aminonicotinic acid could be coupled with a naphthalen-2-ylzinc halide. nih.gov This reaction is also palladium or nickel-catalyzed and is known for its high functional group tolerance. wikipedia.org

Stille Coupling: This coupling reaction involves an organotin reagent. organic-chemistry.org A 5-halo-2-aminonicotinic acid derivative could be reacted with a naphthalen-2-ylstannane, such as (naphthalen-2-yl)tributylstannane, in the presence of a palladium catalyst. nih.gov A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 2: Comparison of Common Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic acid/ester | Commercially available reagents, low toxicity, stable | Can be sensitive to reaction conditions |

| Negishi | Organozinc | High reactivity and functional group tolerance | Moisture sensitive reagents |

| Stille | Organotin | Tolerant to a wide range of functional groups | Toxic reagents and byproducts |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key considerations include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: The concept of atom economy measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate waste. In the context of the likely Suzuki-Miyaura coupling route, the atom economy can be calculated to assess its efficiency.

Safer Solvents and Conditions: A significant advancement in green chemistry is the use of aqueous media for reactions like the Suzuki-Miyaura coupling. gctlc.orgcdnsciencepub.comrsc.org Utilizing water as a solvent, often with a co-solvent like ethanol, reduces the reliance on hazardous organic solvents. gctlc.orginovatus.es Furthermore, the development of highly active catalysts allows for lower catalyst loading and can lead to shorter reaction times and reduced energy consumption. acs.org

By prioritizing these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment.

Advanced Structural Elucidation and Solid State Chemistry of 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid

Single-Crystal X-Ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing Analysis

Single-Crystal X-Ray Diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement within a crystal. For 2-Amino-5-(naphthalen-2-YL)nicotinic acid, also referred to as 2-(naphthalen-2-ylamino)-nicotinic acid in the literature, SCXRD studies have been crucial in elucidating its crystal structures. uky.edu

Research has successfully identified and characterized different polymorphic forms of this compound, providing detailed insights into their molecular conformation and crystal packing. uky.edu For instance, in two identified forms, designated as 2-I and 2-II, the molecules are observed to be highly twisted. uky.edu This twisting is a result of rotation around the N–C bond connecting the amino group and the naphthalene (B1677914) ring. uky.edu The analysis of bond lengths indicates that this N–C bond is a single bond, while the N–C bond linking the amino group to the nicotinic acid ring exhibits partial double bond character. uky.edu

The crystallographic data for two of the polymorphic forms are detailed in the table below.

| Crystal Data and Structure Refinement | Form 2-I | Form 2-II |

| Empirical Formula | C16H12N2O2 | C16H12N2O2 |

| Formula Weight | 264.28 | 264.28 |

| Temperature (K) | 150 | 150 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | C2/c |

| a (Å) | 11.235(2) | 21.085(4) |

| b (Å) | 12.336(3) | 7.6412(15) |

| c (Å) | 9.1762(18) | 16.037(3) |

| α (°) | 90 | 90 |

| β (°) | 96.08(3) | 104.59(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1264.2(4) | 2500.2(9) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.389 | 1.404 |

| Data sourced from CrystEngComm, 2023, 25, 432. uky.edu |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. Different polymorphs of an API can exhibit distinct physicochemical properties. Investigations into the solid-state landscape of this compound have revealed the existence of at least three polymorphic forms, denoted as 2-I, 2-II, and 2-III. uky.edu

The discovery of these multiple forms was achieved through crystallization from various solvents and conditions. uky.edu While the crystal structures of forms 2-I and 2-II were successfully determined by SCXRD, the structure of form 2-III could not be resolved due to poor crystal quality. uky.edu One notable difference between forms 2-I and 2-II is the presence of molecular disorder in the crystal structure of 2-II. uky.edu The study of polymorphism in this compound highlights the influence of substituent size and isomerization on the resulting crystal forms, especially when compared to its analogues. uky.edu

The stability of a crystal lattice is governed by a complex network of intermolecular interactions. In the case of this compound, hydrogen bonding plays a significant role in defining the crystal architecture. uky.edu

In both polymorphic forms 2-I and 2-II, the molecules assemble into one-dimensional chains through intermolecular acid-pyridine hydrogen bonds. uky.edu These interactions occur between the carboxylic acid group of one molecule and the pyridine (B92270) nitrogen of an adjacent molecule. uky.edu Additionally, an intramolecular hydrogen bond is observed between the amino group (N-H) and the carbonyl oxygen of the carboxylic acid within the same molecule. uky.edu The parameters of these hydrogen bonds are summarized below.

| Hydrogen Bond Parameters | Form 2-I | Form 2-II |

| Intermolecular Acid-Pyridine H-bond Length (Å) | 1.882 | 1.756 |

| Intermolecular Acid-Pyridine H-bond Angle (°) | 168.97 | 175.72 |

| Intramolecular Amino-Carbonyl H-bond Length (Å) | 2.039 | 1.981 |

| Intramolecular Amino-Carbonyl H-bond Angle (°) | 132.53 | 133.00 |

| Data sourced from CrystEngComm, 2023, 25, 432. uky.edu |

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphic Screening

Powder X-Ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. It is particularly useful for assessing the phase purity of a sample and for screening for different polymorphic forms. In the study of this compound, PXRD was utilized to characterize the different solid forms obtained from crystallization experiments. uky.edu

By comparing the experimental PXRD patterns of the bulk materials with the patterns simulated from the SCXRD data, the phase identity and purity of the synthesized polymorphs were confirmed. nih.gov This comparative analysis is crucial to ensure that the bulk sample corresponds to the single crystal structure that was analyzed in detail.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Solid-State Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and stability of a compound. The phase behavior of the polymorphic system of this compound was investigated using DSC. uky.edu DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.

TGA, which measures the change in mass of a sample as a function of temperature, was used to study the dehydration of a hydrated form of an analogue compound, 2-(naphthalen-1-ylamino)-nicotinic acid. uky.edu For nicotinic acid itself, thermal analysis has shown a multi-stage thermal behavior including a solid-solid phase transition, sublimation, melting, and evaporation under inert conditions. nih.gov The thermal decomposition of various amino acids has also been studied, typically occurring at temperatures between 185 °C and 280 °C. scbt.com These related studies provide a framework for interpreting the thermal behavior of this compound.

Co-Crystallization and Salt Formation Studies with this compound

Co-crystallization and salt formation are well-established strategies in pharmaceutical sciences to modify the physicochemical properties of APIs, such as solubility, stability, and bioavailability, without altering the covalent structure of the drug molecule. nih.govgoogle.com Co-crystals consist of the API and a co-former in a stoichiometric ratio within the crystal lattice, held together by non-covalent interactions. nih.gov Salts are formed through proton transfer between an acidic and a basic functional group.

Given that this compound possesses both a carboxylic acid group and an amino group, it has the potential to act as both a hydrogen bond donor and acceptor, making it a candidate for forming co-crystals and salts. Amino acids, with their zwitterionic nature and ability to form strong hydrogen bonds, are often explored as co-formers. nih.govresearchgate.net While extensive research exists on the co-crystallization of nicotinic acid and other APIs with various co-formers, including amino acids, specific studies on the co-crystallization or salt formation of this compound are not prominently available in the reviewed literature. The potential for this compound to form multi-component crystalline systems remains an area for future investigation.

Spectroscopic Characterization for Mechanistic Insights and Conformational Analysis of 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution and the solid state.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification and purity assessment of 2-Amino-5-(naphthalen-2-YL)nicotinic acid. The chemical shifts in the ¹H NMR spectrum are anticipated to appear in distinct regions corresponding to the aromatic protons of the naphthalene (B1677914) and pyridine (B92270) rings, as well as exchangeable protons from the amino and carboxylic acid groups. nih.gov Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom, with their chemical shifts being indicative of their electronic environment (e.g., aromatic, carbonyl). nih.gov The integration of proton signals allows for the quantitative determination of the relative number of protons, while the multiplicity (splitting patterns) provides information about neighboring protons. The absence of impurity signals in these spectra is a strong indicator of the sample's purity.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.5 - 9.0 | 110 - 160 |

| Naphthalene-H | 7.4 - 8.5 | 125 - 135 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| COOH | 10.0 - 13.0 (broad) | 165 - 175 |

| Pyridine-C | - | 110 - 160 |

| Naphthalene-C | - | 125 - 135 |

| C=O | - | 165 - 175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and aromatic systems.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for elucidating the molecule's conformation. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of protons within the pyridine ring and separately within the naphthalene ring system, confirming their individual structures.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique is essential for assigning the carbon signals based on the already assigned proton signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity between the naphthalene and pyridine rings, for instance, by observing a correlation from a naphthalene proton to the pyridine carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is critical for conformational analysis, as it can reveal the preferred orientation of the naphthalene ring relative to the pyridine ring.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid, crystalline form. Since molecules in the solid state are not tumbling rapidly as they are in solution, ssNMR can distinguish between different crystalline forms, or polymorphs, which may exhibit different physical properties. nih.govresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the amino group or slow conformational exchange processes within the crystal lattice. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uobasrah.edu.iqcurrentseparations.com They are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. currentseparations.com The IR spectrum of this compound would be dominated by characteristic absorptions from the amino (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C=C, C=N, and C-H) vibrations. The positions and shapes of the N-H and O-H stretching bands can provide strong evidence for the presence and nature of hydrogen bonding within the crystal structure. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the naphthalene and pyridine ring systems. currentseparations.comnih.gov

Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Amino Group | N-H stretch | 3300 - 3500 |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Aromatic Rings | C=C and C=N stretches | 1450 - 1650 |

| Amino Group | N-H bend | 1550 - 1650 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

| Aromatic Rings | C-H out-of-plane bend | 675 - 900 |

Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobasrah.edu.iq Due to the extensive conjugated system encompassing both the naphthalene and the 2-aminopyridine (B139424) moieties, this compound is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups like the amino group. The UV-Vis spectrum of nicotinic acid in an acidic solution shows characteristic peaks around 213 nm and 261 nm. starna.com The extended conjugation with the naphthalene ring in the target molecule is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uobasrah.edu.iq High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula of this compound. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. Cleavage of the bond between the pyridine and naphthalene rings would also be an expected fragmentation pathway, leading to ions corresponding to each of the aromatic ring systems. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comcreative-biostructure.com This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it an invaluable tool for determining the absolute configuration and conformational preferences of chiral compounds. creative-proteomics.comnih.gov For hypothetical chiral derivatives of this compound, CD spectroscopy would be instrumental in providing critical insights into their solution-state conformations, which are often challenging to elucidate by other means.

The introduction of a chiral center to the this compound scaffold would render the molecule optically active. This chirality could be introduced, for example, through the synthesis of chiral amides or esters from the carboxylic acid group, or by using a chiral amine in a substitution reaction. The resulting enantiomers would produce mirror-image CD spectra, a hallmark of this spectroscopic method.

Conformational Insights from Electronic Transitions:

The CD spectrum of a chiral derivative of this compound would be dominated by electronic transitions associated with its aromatic chromophores: the naphthalene and the aminopyridine moieties. The naphthalene group, in particular, is known to exhibit characteristic electronic transitions (the ¹Lₐ, ¹Lₑ, and ¹Bₑ bands) that are sensitive to their chiral environment and conformation. nih.govrsc.org

The spatial arrangement of the naphthalene and aminopyridine rings relative to each other would be a key determinant of the observed CD signals. The rotational freedom around the bond connecting the pyridine and naphthalene rings would lead to a variety of possible conformations in solution. CD spectroscopy could distinguish between these conformers, as different spatial arrangements would result in distinct chiroptical responses. nih.govresearchgate.net For instance, a conformation where the two aromatic systems are skewed relative to each other would likely produce strong exciton (B1674681) coupling in the CD spectrum, characterized by bisignate (two-signed) Cotton effects. The sign and intensity of these effects could be directly related to the helical twist between the chromophores. nih.gov

Hypothetical CD Spectra and Data Interpretation:

A hypothetical data table for a pair of enantiomeric derivatives, (R)- and (S)-Isomer 1, might look as follows. This table illustrates the expected mirror-image relationship between the CD spectra of enantiomers.

| Wavelength (nm) | (R)-Isomer 1 Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Isomer 1 Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 310 | +15,000 | -15,000 |

| 285 | -25,000 | +25,000 |

| 250 | +5,000 | -5,000 |

| 230 | +40,000 | -40,000 |

Role of Theoretical Calculations:

Given the lack of experimental spectra, theoretical calculations become an indispensable tool. nih.gov Methods such as time-dependent density functional theory (TD-DFT) can be used to predict the CD spectra of different possible conformers of a chiral derivative. acs.orgmdpi.com By performing a conformational search and calculating the Boltzmann-averaged CD spectrum, it is possible to predict the most likely solution-state structure and compare it with potential future experimental data. nih.govuni-muenchen.de These calculations can also help in assigning the observed CD bands to specific electronic transitions and conformational features. acs.org

Computational and Theoretical Investigations of 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a framework to understand and predict a wide range of molecular characteristics, from geometric parameters to reactivity.

Geometry Optimization and Electronic Structure Calculations

The first step in a typical DFT study involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Amino-5-(naphthalen-2-YL)nicotinic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. These optimized coordinates are crucial as they form the basis for all subsequent electronic property calculations.

Following optimization, electronic structure calculations provide insights into the distribution of electrons within the molecule. This includes the generation of molecular orbitals and the calculation of the total electronic energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, can accept electrons.

Global Reactivity and Stability Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. These parameters provide a more detailed picture than the HOMO-LUMO gap alone.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These parameters would provide a comprehensive profile of the chemical behavior of this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and data processing. DFT calculations can predict the NLO properties of a molecule by calculating the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO materials. The calculation for this compound would assess its potential in this area of materials science.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used in drug discovery and design to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme (receptor).

Ligand-Target Interactions with Biological Receptors (e.g., Enzymes, Proteins)

Molecular docking simulations would place the optimized structure of this compound into the binding site of a specific biological target. These simulations predict the preferred binding orientation and affinity of the ligand to the receptor. The results are often expressed as a docking score, which estimates the binding free energy.

Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the interactions in a simulated physiological environment. These simulations can reveal the stability of the binding pose and identify key amino acid residues in the receptor that form stable interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the ligand. For this compound, these studies would be crucial in identifying potential biological targets and understanding its mechanism of action at a molecular level.

Binding Affinity and Binding Pose Predictions

A computational investigation in this area would typically involve molecular docking simulations to predict how this compound interacts with specific biological targets, such as enzymes or receptors. This analysis provides insights into the compound's potential biological activity. The process involves predicting the preferred orientation (pose) of the molecule when bound to a target protein and estimating the strength of this interaction (binding affinity), often expressed as a binding energy score (e.g., in kcal/mol). Without studies performed on this specific compound, no data on its binding poses or affinity scores can be reported.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

These computational methods are crucial for understanding the forces that govern how molecules interact with each other in a solid state, which influences properties like solubility and stability.

Non-Covalent Interaction (NCI) Analysis: This technique visualizes weak interactions, such as hydrogen bonds and van der Waals forces, within a molecular system. NCI plots use color-coded surfaces to distinguish between strong attractive interactions (typically shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red).

Hirshfeld Surface Analysis: This method provides a graphical representation of intermolecular interactions within a crystal. It maps the regions of close contact between adjacent molecules, allowing for the quantification of different types of atomic contacts.

Quantification of Intermolecular Interactions within Crystal Structures

Building on Hirshfeld surface analysis, this subsection would present a quantitative breakdown of the various intermolecular contacts that stabilize the crystal structure. A 2D fingerprint plot derived from the Hirshfeld surface allows for the precise calculation of the percentage contribution of each type of interaction (e.g., H···H, C···H, O···H). For instance, studies on similar naphthalene (B1677914) derivatives have quantified the most significant contributions from O···H/H···O, H···H, and C···H/H···C contacts. nih.govnih.gov However, no crystal structure or corresponding analysis for this compound is available.

A representative data table for such an analysis would look like this:

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

| This table illustrates the type of data that would be generated from a Hirshfeld surface analysis. No such data has been published for the target compound. |

In Silico Pharmacokinetics (ADMET) and Drug-Likeness Predictions

In silico tools are used to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical in early-stage drug discovery. Drug-likeness is assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While general ADMET predictions can be run using various software platforms, specific, validated research findings for this compound have not been published.

A typical drug-likeness and ADMET properties table would include:

| Property | Predicted Value | Compliance |

| Molecular Weight ( g/mol ) | Data not available | Data not available |

| logP (Lipophilicity) | Data not available | Data not available |

| Hydrogen Bond Donors | Data not available | Data not available |

| Hydrogen Bond Acceptors | Data not available | Data not available |

| Human Intestinal Absorption (%) | Data not available | Data not available |

| Blood-Brain Barrier Permeability | Data not available | Data not available |

| This table shows representative parameters from an in silico pharmacokinetic analysis. No published data is available for this compound. |

Quantum Chemical Studies on Spectroscopic Properties (e.g., TD-DFT for Photophysics)

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study a molecule's electronic properties and predict its spectroscopic behavior. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and electronic excitation properties. Such calculations are fundamental for understanding photophysical behaviors, but the results for this compound are absent from the literature.

A comprehensive computational profile of this compound requires dedicated research to generate the necessary experimental and theoretical data. While the methodologies for such an analysis are well-established, their application to this specific compound has not been documented in publicly accessible scientific literature. Future research is needed to elucidate the properties outlined above.

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification.

Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the use of coupling agents or the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol can also yield the desired ester. The reactivity in esterification can be influenced by the choice of alcohol and reaction conditions nih.govmasterorganicchemistry.comwikipedia.org.

Amidation: The formation of amides from 2-Amino-5-(naphthalen-2-YL)nicotinic acid can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond by activating the carboxylic acid researchgate.net. The amino group on the pyridine ring can potentially compete with the external amine, leading to polymerization or side products if not properly controlled.

Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation, typically under harsh conditions such as heating in the presence of a catalyst like copper chromite organic-chemistry.org. The stability of the resulting carbanion intermediate influences the ease of decarboxylation. For this compound, the presence of the amino and naphthalene (B1677914) substituents will affect the electron density of the pyridine ring and thus the stability of any intermediates formed during decarboxylation slideshare.netnih.gov.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Decarboxylation | Heat, Catalyst | 5-(naphthalen-2-yl)pyridin-2-amine |

Reactivity of the Amino Group: Acylation, Alkylation, and Schiff Base Formation

The amino group at the 2-position of the pyridine ring is a nucleophilic center and can participate in a variety of reactions.

Acylation: The amino group can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides to form the corresponding amides nih.govorganic-chemistry.orgorganic-chemistry.org. This reaction is a common method for protecting the amino group or for synthesizing more complex derivatives. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: N-alkylation of the amino group in 2-aminopyridine (B139424) derivatives can be challenging but is achievable under specific conditions. Direct alkylation with alkyl halides can sometimes lead to polysubstitution or reaction at the pyridine ring nitrogen. More controlled alkylation can often be achieved through reductive amination or by using specific catalysts wikipedia.org.

Schiff Base Formation: The primary amino group can condense with aldehydes or ketones to form Schiff bases (imines) researchgate.netacs.orgnih.govnih.gov. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and for synthesizing various heterocyclic compounds.

| Reaction | Reagents | Product |

| Acylation | Acid Chloride/Anhydride | N-Acyl derivative |

| Alkylation | Alkyl Halide | N-Alkyl derivative |

| Schiff Base Formation | Aldehyde/Ketone | Schiff Base (Imine) |

Electrophilic Aromatic Substitution on the Naphthalene and Pyridine Rings

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom organic-chemistry.orgmdpi.com. However, the presence of the activating amino group at the 2-position directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 3-position. Since the 5-position is already substituted with the naphthalene moiety, electrophilic attack on the pyridine ring of this compound would be expected to be difficult and likely occur at the 3-position if forced. The carboxylic acid group at the 3-position is a deactivating group, further hindering electrophilic substitution on the pyridine ring.

Naphthalene Ring: The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene slideshare.netchemistrysteps.com. The substitution pattern on the naphthalene ring will be influenced by the directing effects of the pyridine substituent. The pyridine ring acts as a deactivating group, but substitution is still possible. Electrophilic attack is generally favored at the alpha-position (1, 4, 5, 8) over the beta-position (2, 3, 6, 7) due to the greater stability of the carbocation intermediate slideshare.netchemistrysteps.com. The point of attachment to the pyridine ring (position 2 of the naphthalene) will direct incoming electrophiles to other positions on the naphthalene moiety.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions organic-chemistry.org. In this compound, the presence of the amino group at the 2-position makes it a poor leaving group. However, if a good leaving group, such as a halogen, were present at the 2- or 6-position, nucleophilic displacement would be a feasible reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Oxidation and Reduction Chemistry of this compound

Oxidation: The pyridine and naphthalene rings are generally resistant to oxidation under mild conditions. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions can lead to the degradation of the aromatic rings researchgate.netwikipedia.org. The amino group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, though this is less common with arylamines compared to alkylamines.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) nih.govyoutube.comunacademy.comwikipedia.orgnih.gov. The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation at high pressure and temperature. The naphthalene ring can also be hydrogenated, typically under more forcing conditions than the pyridine ring. The specific conditions of the reduction will determine which functional groups are affected.

| Reaction | Reagents | Product |

| Oxidation (Forced) | Strong Oxidizing Agent (e.g., KMnO4) | Ring cleavage products |

| Reduction (Carboxylic Acid) | LiAlH4 | [2-amino-5-(naphthalen-2-yl)pyridin-3-yl]methanol |

| Reduction (Pyridine Ring) | H2, Catalyst, High P/T | 2-amino-5-(naphthalen-2-yl)piperidine-3-carboxylic acid |

Photochemical Transformations of this compound

Rearrangement Reactions Involving the Nicotinic Acid Scaffold

While specific rearrangement reactions for this compound have not been detailed in the surveyed literature, several classical rearrangement reactions could potentially be applied to its derivatives. For instance, the Hofmann rearrangement of the corresponding amide (2-amino-5-(naphthalen-2-yl)nicotinamide) could lead to the formation of a diaminopyridine derivative unacademy.comwikipedia.orgnih.govresearchgate.netrsc.org. Similarly, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid would also be expected to yield an amine via an isocyanate intermediate slideshare.netmdpi.comnih.gov. The Schmidt and Lossen rearrangements are other possibilities for converting the carboxylic acid or its derivatives into an amino group, which would result in the formation of a diaminopyridine structure nih.govacs.orgchemistrysteps.com. The feasibility and outcome of these rearrangements would depend on the specific reaction conditions and the influence of the substituents on the pyridine and naphthalene rings.

| Rearrangement | Starting Material Derivative | Potential Product |

| Hofmann | Amide | 5-(naphthalen-2-yl)pyridine-2,3-diamine |

| Curtius | Acyl Azide | 5-(naphthalen-2-yl)pyridine-2,3-diamine |

| Schmidt | Carboxylic Acid | 5-(naphthalen-2-yl)pyridine-2,3-diamine |

| Lossen | Hydroxamic Acid | 5-(naphthalen-2-yl)pyridine-2,3-diamine |

| Beckmann | Oxime of 3-acetyl derivative | N-(2-amino-5-(naphthalen-2-yl)pyridin-3-yl)acetamide |

Exploration of Derivatives and Analogues of 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid

Synthesis of Substituted 2-Amino-5-(naphthalen-2-YL)nicotinic Acid Derivatives

The synthesis of derivatives from the core structure involves a variety of established and innovative chemical reactions. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Common synthetic modifications could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups. The directing effects of the existing ring system would influence the position of substitution.

Cross-Coupling Reactions: For more precise control, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on a pre-functionalized (e.g., halogenated) naphthalene (B1677914) precursor could be employed before its coupling to the pyridine (B92270) ring.

Table 1: Potential Synthetic Modifications on the Naphthalene Moiety

| Modification Type | Reagents and Conditions | Potential Substituent |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ or NBS | Bromo (-Br) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) |

| Suzuki Coupling | Aryl-boronic acid, Pd catalyst, base | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino (-NR₂) |

The pyridine ring is a key component of nicotinic acid and its derivatives, and its chemistry is well-established. nih.gov Modifications can alter the basicity of the ring nitrogen and the electronic nature of the aromatic system. The Chichibabin reaction, for example, is a classic method for the direct amination of pyridine rings, although it typically occurs at the α- and γ-positions relative to the ring nitrogen. googleapis.com For the 2-amino-5-aryl nicotinic acid scaffold, modifications would likely involve building the substituted pyridine ring from acyclic precursors or by functionalizing a pre-existing pyridine ring prior to the introduction of the naphthalene group.

Potential modifications include:

Introduction of Alkyl Groups: Adding small alkyl groups at positions 4 or 6 of the pyridine ring.

Halogenation: Selective halogenation at available positions on the pyridine ring can provide handles for further functionalization via cross-coupling reactions.

The carboxylic acid group is a versatile handle for derivatization, allowing for the introduction of a wide array of functionalities to modulate properties like cell permeability and metabolic stability. The synthesis of esters, amides, and hydrazides are standard transformations in medicinal chemistry. nih.govnih.gov

Esterification: Reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or using coupling agents can yield various esters.

Amidation: Activation of the carboxylic acid with reagents like HATU or EDC followed by reaction with a primary or secondary amine produces the corresponding amide. mdpi.com This is a common strategy to explore hydrogen bonding interactions.

Hydrazide Formation: Conversion to an ester followed by reaction with hydrazine (B178648) hydrate (B1144303) yields the hydrazide, which can serve as a precursor for synthesizing more complex heterocyclic systems.

The 2-amino group on the pyridine ring is another key site for modification. Its basicity and hydrogen-bonding capacity can be modulated through substitution.

N-Acylation: Reaction with acyl chlorides or anhydrides can form amide derivatives.

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or direct alkylation with alkyl halides. mdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce aryl or heteroaryl substituents.

Design Principles for Novel Derivatives Based on Structure-Activity Relationships (SAR)

The design of new derivatives is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. nih.gov The goal is to identify which parts of the molecule (the pharmacophore) are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. polyu.edu.hknih.gov

Key design principles based on the structure of this compound include:

Probing Steric and Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the naphthalene and pyridine rings can systematically probe the electronic requirements for activity. Varying the size of these substituents can explore steric tolerance in the target's binding pocket. nih.gov

Modulating Hydrogen Bonding: The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors. Converting the acid to esters or amides, and acylating the amino group, systematically alters these interactions, providing insight into their importance for biological activity. mdpi.com

Conformational Control: The rotational freedom between the pyridine and naphthalene rings can be a target for modification. SAR can guide the design of analogues where this rotation is restricted.

Table 2: Illustrative SAR for Hypothetical Derivatives

| Compound | Modification | Rationale | Hypothetical Activity |

| Parent | This compound | Baseline | 1x |

| Derivative A | Methyl ester of Parent | Mask H-bond donor, increase lipophilicity | May decrease or increase |

| Derivative B | 6-methoxy on naphthalene ring | Add electron-donating group | May increase |

| Derivative C | Acetamide at 2-amino position | Remove H-bond donor, add bulk | Likely decrease |

| Derivative D | Tetrazole bioisostere for carboxylic acid | Mimic acid pKa and geometry | Potentially retained/improved |

Synthesis of Bioisosteres and Conformationally Restricted Analogues

Advanced drug design often involves the use of bioisosteres and conformational restriction to enhance a molecule's drug-like properties. nih.gov

Bioisosteres: These are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. ufrj.br A common bioisosteric replacement for a carboxylic acid is a tetrazole ring, which mimics the acidity and planar geometry of the carboxylate group. acs.org The naphthalene ring could be replaced with other bicyclic systems like quinoline, indole, or benzothiophene (B83047) to explore the impact of heteroatoms. bldpharm.com

Conformationally Restricted Analogues: To reduce the flexibility of the molecule and lock it into a potentially more active conformation, linkers can be introduced between the pyridine and naphthalene rings. This can be achieved through intramolecular cyclization reactions, creating a more rigid, polycyclic system. nih.gov For example, designing a synthesis that results in a covalent bridge between the 3-position of the pyridine ring and the 1- or 3-position of the naphthalene ring would create a conformationally constrained analogue. Such strategies have been successfully used to prepare rigid analogues of other bioactive compounds. nih.gov

The synthesis of these advanced analogues often requires multi-step, complex organic synthesis pathways, but provides invaluable information about the optimal three-dimensional structure required for biological activity.

Development of Prodrugs and Pro-fluorophores of this compound (excluding clinical trials)

The molecular structure of this compound, featuring a carboxylic acid, a primary aromatic amine, and a naphthalene moiety, presents multiple opportunities for the rational design of prodrugs and pro-fluorophores. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often employed to enhance properties like solubility, stability, or targeted delivery. researchgate.netnih.gov Pro-fluorophores are non-fluorescent or weakly fluorescent molecules that can be activated by specific enzymes or environmental conditions to become highly fluorescent, making them useful as imaging agents.

Prodrug Strategies

The primary functional groups available for modification on this compound are the carboxylic acid and the amino group. nih.gov These can be masked with bioreversible promoieties that are cleaved in vivo, typically by ubiquitous enzymes like esterases and amidases, to release the parent drug. nih.govrsc.org

Ester-Based Prodrugs: The carboxylic acid group is a common target for creating ester prodrugs. acs.orgscirp.org Esterification masks the polar carboxyl group, which can increase lipophilicity and potentially enhance membrane permeability. scirp.org Simple alkyl or aryl esters can be synthesized, and their rate of hydrolysis can be tuned by altering the steric and electronic properties of the alcohol moiety. nih.gov For instance, bulkier esters are often hydrolyzed more slowly. nih.gov These prodrugs are typically cleaved by carboxylesterases, which are abundant in the liver, plasma, and other tissues. acs.org

Amide-Based Prodrugs: The amino group can be converted into an amide, or the carboxylic acid can be linked to an amino acid or another amine. Amide bonds are generally more stable to hydrolysis than ester bonds, which can result in a slower release of the parent drug. rsc.orgpharm.or.jp This increased stability can be advantageous for preventing premature metabolism. rsc.org

Amino Acid Conjugates: A particularly effective strategy involves conjugating amino acids to the parent drug. nih.gov Linking an amino acid via an ester or amide bond can improve aqueous solubility and may allow the prodrug to be recognized by amino acid transporters, potentially facilitating active transport across biological membranes. nih.gov The choice of the amino acid (e.g., L-valine, L-isoleucine) can significantly influence the prodrug's stability, solubility, and bioavailability. nih.gov For example, a study on niacin, a related nicotinic acid compound, utilized lysine (B10760008) as a linker to conjugate it to bile acid for targeted delivery. nih.gov

Hypothetical Prodrugs of this compound

The table below outlines hypothetical prodrugs, their activation mechanisms, and the intended improvements.

| Prodrug Name (Hypothetical) | Structure Modification | Target Promoieties | Activation Mechanism | Intended Improvement |

| Ethyl 2-Amino-5-(naphthalen-2-yl)nicotinate | Esterification of the carboxylic acid | Ethyl group | Enzymatic hydrolysis by carboxylesterases researchgate.net | Increased lipophilicity, enhanced membrane permeability |

| 2-Amino-5-(naphthalen-2-yl)nicotinoyl-L-valine Ester | Ester linkage of L-valine to the carboxylic acid | L-valine | Enzymatic hydrolysis by carboxylesterases researchgate.net | Improved aqueous solubility, potential for active transport |

| N-Acetyl-2-amino-5-(naphthalen-2-yl)nicotinic Acid | Acetylation of the amino group | Acetyl group | Enzymatic hydrolysis by amidases | Modified release profile, altered metabolic stability |

Pro-fluorophore Strategies

The naphthalene core of this compound provides a structural basis for designing pro-fluorophores. Naphthalene-based molecules are well-known fluorophores used in various sensing and imaging applications. researchgate.net The fluorescence of these compounds is often sensitive to the electronic nature of their substituents. researchgate.net

A common strategy for creating a pro-fluorophore is to modify a key functional group in a way that quenches the fluorescence. The restoration of this functional group by a specific biological activity (e.g., enzyme action) would then "turn on" the fluorescence.

Enzyme-Activatable Pro-fluorophores: By analogy to prodrug design, the carboxylic acid or amino group could be masked with a quencher moiety that is cleavable by a specific enzyme. For example, an ester linkage could be designed that, upon cleavage by a particular esterase, leads to a significant increase in the fluorescence quantum yield of the naphthalene core. This approach could be used to image the activity of specific enzymes within cells or tissues.

Hypothetical Pro-fluorophore of this compound

The table below describes a hypothetical pro-fluorophore based on the parent compound.

| Pro-fluorophore Name (Hypothetical) | Structure Modification | Activation Trigger | Principle of Action | Potential Application |

| Galactosyl-ester of this compound | Esterification of the carboxylic acid with a galactose sugar moiety. | β-galactosidase enzyme | The galactosyl group quenches fluorescence. Enzymatic cleavage by β-galactosidase releases the parent molecule, restoring fluorescence. | Imaging of β-galactosidase activity, which can be a reporter gene in molecular biology or a biomarker for certain cellular states. |

Biological Activity Studies of 2 Amino 5 Naphthalen 2 Yl Nicotinic Acid and Its Derivatives in Vitro / Mechanistic Focus

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)

Nicotinic acid derivatives have been a subject of interest in the search for new antimicrobial agents. nih.gov Research has explored their potential to combat various pathogenic microbes, including bacteria and fungi. nih.govnih.gov

The antimicrobial efficacy of nicotinic acid derivatives is often evaluated by screening them against a panel of pathogenic microorganisms. For instance, a synthesized Schiff base of a nicotinic acid derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, was tested against several microbes. nih.gov The results showed antimicrobial activity against all tested microorganisms except for Candida albicans, which showed no zone of inhibition. nih.gov

In other studies, derivatives of nicotinic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, N–{4–chloro–5–methyl–2–[(naphthalen–1–yl)methylthio]phenylsulfonyl}cinnamamide derivatives, which contain a naphthalene (B1677914) moiety, exhibited greater antibacterial activity compared to derivatives without this group, suggesting the naphthalene substituent is important for the strength of the antimicrobial effect. mdpi.com These compounds were tested against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus hirae, Enterococcus faecalis, Bacillus subtilis, Corynebacterium diphtheriae, and Escherichia coli. mdpi.com Similarly, a library of 39 analogues of Nitazoxanide, which features a 2-amino-5-nitrothiazole (B118965) head group, was synthesized and tested for its ability to suppress the growth of Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.gov

Table 1: Antimicrobial Screening of Selected Nicotinic Acid Derivatives

| Compound/Derivative Class | Tested Organisms | Observed Activity |

|---|---|---|

| 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid | Various bacteria and Candida albicans | Active against tested bacteria; inactive against C. albicans. nih.gov |

| N–{4–chloro–5–methyl–2–[(naphthalen–1–yl)methylthio]phenylsulfonyl}cinnamamides | Gram-positive and Gram-negative bacteria | Naphthalene-substituted compounds showed greater activity. mdpi.com |

This table is for illustrative purposes and synthesizes findings from multiple studies on related derivatives.

The precise mechanism of antimicrobial action for 2-amino-5-(naphthalen-2-yl)nicotinic acid is not fully elucidated, but several hypotheses can be drawn from studies on related compounds. One primary proposed mechanism is the disruption of the bacterial cell membrane. For many antimicrobial agents, the initial interaction occurs with the cell envelope. nih.gov Cationic antimicrobial peptides, for example, preferentially interact with negatively charged lipids in pathogen membranes, leading to permeabilization. nih.gov For Gram-negative bacteria, this involves interaction with negatively charged phosphate (B84403) groups in the outer membrane, which can lead to its disruption. nih.gov

Another potential mechanism is the generation of oxidative stress. Metallic nanoparticles, for instance, are known to induce oxidative stress by producing reactive oxygen species (ROS), which can damage cell membranes and hinder bacterial proliferation. mdpi.com It is plausible that certain nicotinic acid derivatives could interfere with the bacterial redox homeostasis, leading to an imbalance that compromises the cell's ability to handle oxidative stress, a critical factor during infection. mdpi.com